
Ácido aziridina-2-carboxílico
Descripción general
Descripción
Aziridine-2-carboxylic acid derivatives have attracted attention of medicinal chemists since the immunomodulatory anticancer drug Leakadine® (aziridine-2-carboxamide, 2-carbamoylaziridine) was discovered and approved for clinical use . It was shown to possess a surprisingly low toxicity .
Synthesis Analysis
The alkyl 1-alkylaziridine-2-carboxylates have been asymmetrically synthesized from the alkyl αβ-dibromopropionates and chiral benzylamines . A variety of homochiral α-amino acids have been prepared in good yield regioselective reaction of higher order cuprates with toluenesulfonylaziridine-2-carboxylic acid .Molecular Structure Analysis
Aziridines are inherently strained making them attractive for study in terms of reactivity and pharmacodynamic action . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .Chemical Reactions Analysis
Aziridination reactions represent a powerful tool in aziridine synthesis . Due to the high reactivity of the strained aziridine ring, derivatives of aziridine-2-carboxylic acid react with various nucleophilic agents .Physical And Chemical Properties Analysis
Aziridines are highly valuable heterocyclic compounds and are widely used during the synthesis of numerous drugs and biologically active natural products . The presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .Aplicaciones Científicas De Investigación
Inhibidores de PDIA1
Se han sintetizado y probado derivados del ácido aziridina-2-carboxílico como inhibidores de PDIA1 . PDIA1 es una isomerasa de disulfuro de proteínas, una enzima que contiene grupos tiol catalíticamente activos, que generalmente se encuentran en el retículo endoplásmico (RE). En el caso de la transformación maligna, estas enzimas migran a la superficie celular . Los derivados acílicos del ácido aziridina-2-carboxílico se encuentran que son inhibidores de PDIA1 de actividad débil a moderada .
Agentes anticancerígenos
Algunos derivados del ácido aziridina-2-carboxílico, como el imexón, el azimexón , y la leakadina , se han desarrollado como agentes antitumorales y han mostrado actividad inmunomoduladora anticancerígena. Estos compuestos alquilatan selectivamente solo los grupos tiol de las proteínas de la superficie celular de las células cancerosas .
Síntesis de aminoácidos y péptidos
El ácido aziridina-2-carboxílico y sus derivados son intermediarios útiles en la síntesis de varios derivados de aminoácidos y péptidos . Han sido ampliamente reconocidos, tanto desde un punto de vista medicinal como sintético .
Síntesis de compuestos bioactivos
Los péptidos que contienen aziridina y compuestos relacionados se pueden encontrar en numerosos compuestos bioactivos de origen natural, como la madurastatina A1 y la miraziridina A .
Síntesis de derivados no proteinogénicos
El ácido aziridina-2-carboxílico se utiliza en la síntesis de miméticos de dipéptidos de β-giro restringidos conformacionalmente, isósteros de enlaces peptídicos y derivados no proteinogénicos para obtener moléculas diana farmacológicamente relevantes .
Síntesis de compuestos nitrogenados biológicamente activos
Los derivados del ácido aziridina-2-carboxílico son bloques de construcción versátiles en la preparación de compuestos nitrogenados biológicamente activos .
Mecanismo De Acción
Target of Action
Aziridine-2-carboxylic acid primarily targets Protein Disulfide Isomerase A1 (PDIA1), a type of enzyme that contains catalytically active thiol groups . PDIA1 usually resides in the endoplasmic reticulum (ER) but can migrate to the cell surface during malignant transformation . The major biological function of intercellular PDIs is to correct the 3D structure of native proteins synthesized in the ER .
Mode of Action
Aziridine-2-carboxylic acid interacts with its target, PDIA1, through a nucleophilic ring-opening reaction . This reaction mainly proceeds with ring opening and generation of alkylated products . The high strain energy of the aziridine ring promotes high reactivity of aziridines toward nucleophiles . Therefore, aziridine-2-carboxylic acid derivatives activated with an electron-withdrawing group would be more reactive toward the thiol group of the cysteine in comparison to the “classical” thiol-trapping agents .
Biochemical Pathways
Aziridine-2-carboxylic acid affects the biochemical pathways involving PDIA1 . PDIs of the extracellular matrix of cancer cells are antibody targets during immune-mediated tumor destruction . Therefore, the inhibition of PDIA1 by aziridine-2-carboxylic acid could potentially disrupt these pathways and their downstream effects .
Pharmacokinetics
It’s known that aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action .
Result of Action
The molecular and cellular effects of aziridine-2-carboxylic acid’s action primarily involve the inhibition of PDIA1 . This inhibition could potentially lead to the disruption of the 3D structure correction of native proteins synthesized in the ER . Moreover, aziridine-2-carboxylic acid derivatives have demonstrated confirmed pharmacological activity, including antitumor, antimicrobial, and antibacterial effects .
Action Environment
The action, efficacy, and stability of aziridine-2-carboxylic acid can be influenced by various environmental factors. For instance, nucleophilic ring-opening reactions of aziridine-2-carboxylic acid with N- and O-nucleophiles take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . Therefore, the physiological pH and the presence of different nucleophiles in the environment can significantly impact the action of aziridine-2-carboxylic acid .
Safety and Hazards
Direcciones Futuras
There is a broad and interesting set of synthetic methods for reaching highly functionalized aziridines, including compounds with aromatic moieties . Therefore, the current focus is on recently described or updated ways to obtain 3-arylated aziridines via different non-aziridination-based synthetic methods .
Análisis Bioquímico
Biochemical Properties
Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . These derivatives interact with enzymes, proteins, and other biomolecules, particularly the thiol groups of cancer cell surface proteins . The high reactivity of aziridines towards nucleophiles, such as thiol groups, is primarily due to the high strain energy of the aziridine ring .
Cellular Effects
Aziridine-2-carboxylic acid has shown to possess surprisingly low toxicity, which is speculated to be due to its selective alkylation of only thiol groups of cancer cell surface proteins . This selective alkylation can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Aziridine-2-carboxylic acid involves nucleophilic ring-opening reactions with N- and O-nucleophiles, which occur only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate . This leads to changes in gene expression and enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability and degradation, as well as any long-term effects on cellular function, are influenced by its high reactivity towards nucleophiles .
Dosage Effects in Animal Models
It is known that the compound has a surprisingly low toxicity, suggesting that it may have a high threshold effect and limited adverse effects at high doses .
Subcellular Localization
It is known that the compound’s high reactivity towards nucleophiles may influence its targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBOXYJYPVLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968924 | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54080-06-7 | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054080067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


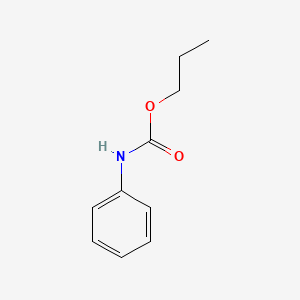






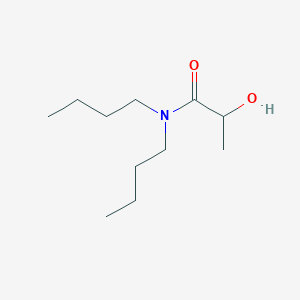

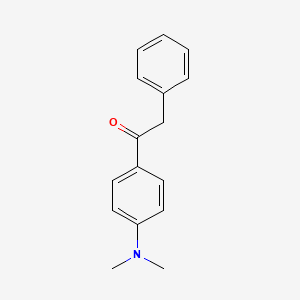
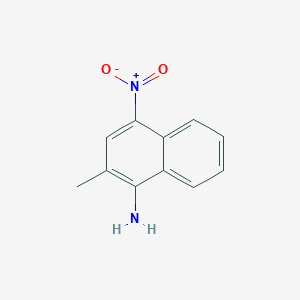
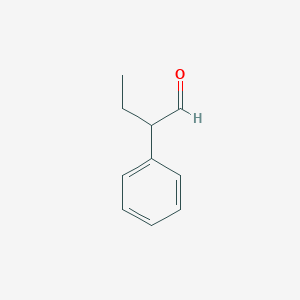

![Methyl 4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate](/img/structure/B1594073.png)
